molecular formula C18H21N3O4 B2423530 N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 930909-16-3

N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2423530
CAS No.: 930909-16-3
M. Wt: 343.383
InChI Key: QHXISXGWDYSDKT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an acetylphenyl group and a diazaspirodecane moiety contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12(22)13-6-5-7-14(10-13)19-15(23)11-21-16(24)18(20-17(21)25)8-3-2-4-9-18/h5-7,10H,2-4,8-9,11H2,1H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXISXGWDYSDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone and a diamine under acidic or basic conditions.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via an acylation reaction using an acetyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Final Coupling Step: The final step involves coupling the spirocyclic core with the acetylphenyl group through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups within the spirocyclic structure, potentially converting them to alcohols.

    Substitution: N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nucleophiles like amines or alkoxides, often in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its spirocyclic structure is often associated with biological activity, making it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
  • N-(3-benzoylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
  • N-(3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Uniqueness

Compared to similar compounds, this compound is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. The specific positioning of the acetyl group on the phenyl ring can also affect the compound’s overall properties, making it distinct from its analogs.

Biological Activity

N-(3-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known by its CAS number 930909-16-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H21N3O4C_{18}H_{21}N_{3}O_{4}, with a molecular weight of approximately 343.383 g/mol. The compound features a unique spiro structure that contributes to its biological activity.

Research indicates that compounds similar to this compound may exhibit antipsychotic properties. Studies have shown that related compounds can affect neurotransmitter systems in the brain, particularly dopaminergic pathways, which are crucial in the treatment of psychiatric disorders. For instance, the compound's structure allows it to interact with dopamine receptors, potentially leading to therapeutic effects without significant side effects such as catalepsy commonly associated with traditional antipsychotics .

Antipsychotic Activity

A study explored the activity of triazaspiro compounds and found that modifications in the phenyl moiety significantly influenced their behavioral effects in animal models. The results suggested that certain substitutions could enhance the antipsychotic efficacy while minimizing neurological side effects . This highlights the importance of structural modifications in optimizing the pharmacological profiles of such compounds.

Antimicrobial Activity

In addition to its potential neuroactive properties, preliminary investigations have indicated that derivatives of diazaspiro compounds may possess antimicrobial activities. A related study evaluated Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones and found notable antimicrobial effects against various bacterial strains, suggesting that this compound could also be explored for its antibacterial properties .

Case Study 1: Behavioral Pharmacology

In a behavioral pharmacology study involving rats and squirrel monkeys, researchers assessed the effects of various spiro compounds on self-stimulation behaviors indicative of reward pathways. The findings illustrated a clear separation between doses that inhibited behavior and those that caused adverse effects like catalepsy. This separation suggests that this compound could be a candidate for further development as an antipsychotic with a favorable side effect profile .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing derivatives from diazaspiro compounds and testing their antimicrobial efficacy against common pathogens. The results indicated that specific derivatives exhibited significant antibacterial activity, warranting further investigation into their mechanisms and potential applications in treating infections .

Data Table: Summary of Biological Activities

Activity Description Reference
AntipsychoticModulates dopaminergic pathways; potential for reduced side effects
AntimicrobialExhibits significant antibacterial activity against various strains
Behavioral EffectsInfluences self-stimulation behaviors in animal models

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